3-(difluoromethyl)-5-methoxybenzoicacid
Description
Significance of Fluorinated Organic Compounds in Modern Chemical Research
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. researchgate.net The unique properties of the fluorine atom, when introduced into a molecular scaffold, can profoundly influence the compound's physical, chemical, and biological characteristics. tandfonline.com This has led to a surge in the development of fluorinated compounds for a wide array of applications, from advanced materials to life-saving pharmaceuticals. mdpi.com
The Difluoromethyl (-CF₂H) Group as a Unique Structural Motif in Organic Chemistry
Within the arsenal (B13267) of fluorine-containing functional groups, the difluoromethyl (-CF₂H) group has garnered significant interest for its distinct properties. alfa-chemistry.com It is often considered a lipophilic hydrogen bond donor. h1.conih.gov This means that while it increases the molecule's affinity for nonpolar environments (lipophilicity), the hydrogen atom in the -CF₂H group is acidic enough to participate in hydrogen bonding with biological targets like proteins. alfa-chemistry.comh1.co
This dual characteristic allows the -CF₂H group to act as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. h1.conih.gov Replacing these more polar groups with a difluoromethyl group can fine-tune a molecule's properties, potentially mitigating an overly high polar surface area while retaining a crucial hydrogen bond donating capability. h1.co Compared to the more common trifluoromethyl (-CF₃) group, the -CF₂H group provides a smaller increase in lipophilicity and adds the unique capacity for hydrogen bonding. alfa-chemistry.com
Contextualization of 3-(difluoromethyl)-5-methoxybenzoic acid within Fluoroaromatic Chemistry
The compound 3-(difluoromethyl)-5-methoxybenzoic acid is a specific entity within the broad class of fluoroaromatic compounds. Its structure combines the key features of a benzoic acid with the unique modulatory effects of both a difluoromethyl group and a methoxy (B1213986) group on an aromatic ring.
Structural Features and Precise IUPAC Nomenclature of the Compound
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(difluoromethyl)-5-methoxybenzoic acid . Its structure consists of a central benzene (B151609) ring substituted with three functional groups:
A carboxylic acid (-COOH) group at position 1.
A difluoromethyl (-CF₂H) group at position 3.
A methoxy (-OCH₃) group at position 5.
This arrangement makes it a disubstituted benzoic acid derivative.
Research Rationale and Scope of Academic Investigation Pertaining to this Chemical Entity
Specific academic research focusing exclusively on 3-(difluoromethyl)-5-methoxybenzoic acid is not extensively documented in publicly available literature. However, its structure suggests its primary utility is as a specialized building block or intermediate in organic synthesis. The combination of the electron-withdrawing difluoromethyl group and the electron-donating methoxy group on the aromatic ring, along with the reactive carboxylic acid handle, makes it a versatile precursor for creating more complex molecules.
The rationale for its investigation in a research context would likely stem from its potential use in the synthesis of novel pharmaceutical or agrochemical candidates. chemrxiv.org Chemists could leverage the distinct properties conferred by the -CF₂H and -OCH₃ groups to explore new chemical space and develop molecules with tailored biological activities. The carboxylic acid group provides a convenient point for chemical modification, allowing for the construction of amides, esters, and other derivatives as part of a broader drug discovery or materials science program. rsc.org
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,8H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIVDNGLXFMVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established and Emerging Synthetic Routes to 3-(difluoromethyl)-5-methoxybenzoic acid and Related Analogues
Precursor-Based Synthesis Strategies (e.g., involving benzoic acid derivatives or related aryl intermediates)
A logical and common approach to the synthesis of 3-(difluoromethyl)-5-methoxybenzoic acid involves the use of a readily available benzoic acid derivative as a starting material. A key precursor for this strategy is 3-bromo-5-methoxybenzoic acid. The synthesis would then involve a cross-coupling reaction to introduce the difluoromethyl group.
Proposed Synthetic Route from 3-Bromo-5-methoxybenzoic acid:
Starting Material: 3-Bromo-5-methoxybenzoic acid, a commercially available compound.
Esterification: The carboxylic acid is first protected, typically as a methyl or ethyl ester, to prevent interference with the subsequent difluoromethylation step. This can be achieved using standard esterification conditions, such as reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., H₂SO₄).
Difluoromethylation: The resulting methyl 3-bromo-5-methoxybenzoate would then undergo a difluoromethylation reaction. This critical step can be accomplished using various modern techniques, as will be detailed in section 2.2.
Hydrolysis: Finally, the ester group is hydrolyzed back to the carboxylic acid using either acidic or basic conditions to yield the target compound, 3-(difluoromethyl)-5-methoxybenzoic acid.
Another potential precursor-based strategy could start from 3-formyl-5-methoxybenzoic acid. The aldehyde functionality could be converted to the difluoromethyl group via a two-step process involving fluorination with a reagent like diethylaminosulfur trifluoride (DAST) or a related fluorinating agent.
| Starting Material | Key Transformation | Intermediate | Final Product |
| 3-Bromo-5-methoxybenzoic acid | Esterification, Difluoromethylation, Hydrolysis | Methyl 3-bromo-5-methoxybenzoate | 3-(difluoromethyl)-5-methoxybenzoic acid |
| 3-Formyl-5-methoxybenzoic acid | Esterification, Fluorinative-deoxygenation, Hydrolysis | Methyl 3-formyl-5-methoxybenzoate | 3-(difluoromethyl)-5-methoxybenzoic acid |
Multi-Step Organic Synthesis Approaches Utilizing Aryl Halides or Other Functionalized Arenes
A more extended synthetic sequence can be envisioned starting from simpler, more readily available functionalized arenes. One such approach could begin with 1,3-dibromo-5-methoxybenzene.
Proposed Multi-Step Synthesis:
Selective Lithiation/Grignard Formation: One of the bromine atoms can be selectively exchanged with lithium or converted to a Grignard reagent.
Carboxylation: The resulting organometallic species can be carboxylated using carbon dioxide (dry ice) to introduce the carboxylic acid group, yielding 3-bromo-5-methoxybenzoic acid.
Difluoromethylation and Hydrolysis: This intermediate would then follow the same final steps as outlined in the precursor-based strategy above.
Alternatively, a route could be designed where the difluoromethyl group is introduced prior to the carboxyl group. For instance, starting with 3-bromo-5-methoxyanisole, a difluoromethylation reaction could be performed, followed by metallation and carboxylation at the bromine-substituted position.
Advanced Difluoromethylation Techniques for Aromatic Systems
The key step in the synthesis of 3-(difluoromethyl)-5-methoxybenzoic acid is the introduction of the CF₂H group onto the aromatic ring. Recent years have seen the development of powerful transition-metal-catalyzed methods for the formation of C(sp²)–CF₂H bonds. rsc.org
Transition-Metal-Catalyzed C(sp²)-CF₂H Bond Formation
Both palladium and nickel catalysts have proven to be highly effective in mediating the cross-coupling of aryl halides with a variety of difluoromethylating agents. rsc.orgthieme-connect.com
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to difluoromethylation. rsc.org These reactions typically involve the coupling of an aryl halide (bromide or iodide) with a nucleophilic difluoromethyl source.
A common difluoromethylating agent used in these reactions is bromodifluoromethane (B75531) (BrCF₂H). However, due to its gaseous nature and potential as an ozone-depleting substance, alternative reagents have been developed. lookchem.com One such class of reagents are difluoromethyl sulfones, such as difluoromethyl 2-pyridyl sulfone, which is a crystalline solid and can be derived from non-ozone-depleting sources. chemrxiv.org
General Catalytic Cycle for Palladium-Catalyzed Difluoromethylation:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., methyl 3-bromo-5-methoxybenzoate) to a Pd(0) species, forming a Pd(II) intermediate.
Transmetalation or Radical Pathway: Depending on the difluoromethylating agent and reaction conditions, the difluoromethyl group is transferred to the palladium center. This can occur through a transmetalation step with an organometallic difluoromethyl reagent or via a radical pathway.
Reductive Elimination: The final step is the reductive elimination of the difluoromethylated product from the Pd(II) complex, regenerating the Pd(0) catalyst.
| Catalyst System | Difluoromethylating Agent | Substrate Scope | Reference |
| Pd(dba)₂ / cataCXium® A | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Aryl iodides and bromides | Not directly cited |
| Pd(OAc)₂ / Xantphos | Diethyl (bromodifluoromethyl)phosphonate | Arylboronic acids | Not directly cited |
| [Pd(allyl)Cl]₂ / BrettPhos | Difluoromethyl 2-pyridyl sulfone | Aryl bromides | chemrxiv.org |
Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. thieme-connect.de Nickel catalysts can effectively couple a broader range of aryl electrophiles, including the more abundant and less reactive aryl chlorides. researchgate.net
In the context of difluoromethylation, nickel catalysts have been shown to mediate the reaction of arylboronic acids with bromodifluoromethane. lookchem.com This approach is particularly attractive as it allows for the use of a simple and readily available difluoromethyl source. Mechanistic studies suggest that these reactions can proceed through a difluoromethyl radical intermediate. lookchem.com
Another significant advancement in nickel-catalyzed difluoromethylation is the use of difluoromethyl 2-pyridyl sulfone as the difluoromethylating agent in a cross-electrophile coupling with aryl bromides. chemrxiv.orgchemrxiv.org This method operates under mild conditions and tolerates a wide variety of functional groups.
Illustrative Nickel-Catalyzed Difluoromethylation of an Arylboronic Acid:
An arylboronic acid, which could be synthesized from the corresponding aryl bromide, can be coupled with bromodifluoromethane in the presence of a nickel catalyst and a suitable ligand, such as bipyridine (bpy). The reaction typically requires a base to facilitate the catalytic cycle. lookchem.com
| Catalyst System | Difluoromethylating Agent | Substrate Scope | Reference |
| NiCl₂(dme) / bpy | Bromodifluoromethane (BrCF₂H) | Arylboronic acids | lookchem.com |
| NiCl₂·6H₂O / dtbbpy | Difluoromethyl 2-pyridyl sulfone | Aryl bromides | chemrxiv.orgchemrxiv.org |
| NiCl₂ / L4 ligand | Chlorodifluoromethane (ClCF₂H) | (Hetero)aryl chlorides | researchgate.net |
Copper-Mediated/Catalyzed Difluoromethylation Approaches
Copper-catalyzed cross-coupling reactions provide a powerful and cost-effective method for forming C-CF₂H bonds. A plausible and widely utilized strategy for synthesizing 3-(difluoromethyl)-5-methoxybenzoic acid via this method would involve a precursor such as 3-bromo- (B131339) or 3-iodo-5-methoxybenzoic acid. The reaction typically involves the coupling of an aryl halide with a suitable difluoromethyl source, mediated by a copper catalyst.
Research has demonstrated that the combination of a copper(I) salt (e.g., CuI), a difluoromethyl source like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂H), and a fluoride (B91410) source (e.g., CsF) can effectively difluoromethylate aryl iodides. acs.org This transformation is notable for proceeding under relatively mild conditions and tolerating a variety of functional groups. acs.org The reaction mechanism is thought to involve the formation of a copper-difluoromethyl species (CuCF₂H), which then participates in a cross-coupling cycle with the aryl halide. Despite the previously observed instability of CuCF₂H, conditions have been developed to facilitate high-yield conversions for electron-neutral and electron-rich aryl iodides. acs.org
Another approach involves the use of pre-formed (difluoromethyl)zinc reagents in a copper-catalyzed reaction with aryl iodides. This method operates without the need for additional ligands or activators for the zinc reagent, and the transmetalation of the CF₂H group from zinc to the copper catalyst can proceed efficiently at room temperature. For electron-rich aromatic systems, C-H functionalization can be achieved by first converting the arene into a more reactive diaryliodonium salt, which then undergoes a copper-mediated fluorination or, by extension, difluoromethylation. acs.org
Table 1: Representative Conditions for Copper-Catalyzed Difluoromethylation of Aryl Halides
| Catalyst | Difluoromethyl Source | Additive/Base | Substrate Type | Key Feature |
| CuI | TMSCF₂H | CsF | Aryl Iodides | High yield for electron-rich and sterically hindered substrates. acs.org |
| Copper(I) | [Zn(CF₂H)₂] | None | Aryl Iodides | Ligand/activator-free operation. acs.org |
| Cu-based | Diaryliodonium Salts | - | Electron-Rich Arenes | In situ generation of the reactive species from a C-H bond. acs.org |
Radical-Mediated C-H Difluoromethylation Strategies
Directly functionalizing a C-H bond on the aromatic ring of 3-methoxybenzoic acid with a difluoromethyl group is an atom-economical but challenging approach. The primary difficulty lies in controlling the regioselectivity. The benzoic acid's carboxyl group is an electron-withdrawing, meta-directing group, which deactivates the ring towards electrophilic substitution. youtube.comdoubtnut.com Conversely, the methoxy (B1213986) group is strongly electron-donating and ortho-, para-directing. These competing effects complicate predictions for radical addition.
Photoredox Catalysis for CF₂H Introduction
Photoredox catalysis has emerged as a premier strategy for generating radicals under mild conditions, making it suitable for the introduction of the CF₂H group. rsc.orgnih.gov In a typical cycle, a photocatalyst, upon excitation by visible light, engages in a single electron transfer (SET) with a difluoromethyl radical precursor. rsc.orgnih.gov
For instance, studies on the direct C-H difluoromethoxylation of arenes provide a strong mechanistic model. nih.gov In these systems, an excited photocatalyst (e.g., Ru(bpy)₃²⁺*) transfers an electron to a redox-active reagent, leading to the release of a radical (in that case, the OCF₂H radical). nih.gov This radical then adds to the arene, forming a cyclohexadienyl radical intermediate, which is subsequently oxidized and deprotonated to yield the final product. nih.gov
By analogy, a difluoromethyl radical (•CF₂H) could be generated from precursors like sodium difluoromethanesulfinate (HCF₂SO₂Na) and added to the aromatic ring of 3-methoxybenzoic acid. nih.gov However, achieving selectivity for the C-3 position would require careful optimization of reaction conditions to navigate the complex electronic landscape of the substrate.
Investigation of Halogen Atom Transfer (XAT) Pathways
Halogen-atom transfer (XAT) is a fundamental process for generating carbon-centered radicals from organic halides. acs.org This pathway involves a radical species abstracting a halogen atom from a precursor, creating a new radical. acs.org While traditionally reliant on toxic tin reagents, modern methods often employ silyl, boryl, or α-aminoalkyl radicals as halogen abstractors under photochemical conditions. nih.gov
In the context of difluoromethylation, XAT could be envisioned as part of a multi-step sequence. For example, a photoredox-catalyzed approach could generate a primary radical that then engages in XAT with a difluoromethyl halide (e.g., BrCF₂H or ICF₂H) to produce the key •CF₂H radical. This radical would then be trapped by the target aromatic system. While XAT is a powerful tool for radical generation, its application for the direct C-H difluoromethylation of a specific arene like 3-methoxybenzoic acid is less direct and would be part of a broader mechanistic cycle rather than a standalone strategy. rsc.orgacs.org
Nucleophilic Difluoromethylation Methods
Development and Application of Difluoromethylating Reagents for Carbonyl or Carboxyl Groups (e.g., TMSCF₂Br)¹
The direct deoxygenative difluoromethylation of a carboxylic acid group is a synthetically challenging transformation. More commonly, the carboxyl group is activated or converted into a different functional group prior to or during the reaction.
One established method involves converting the carboxylic acid to its corresponding acyl chloride. The acyl chloride can then react with a difluorinated phosphorus ylide (e.g., Ph₃P=CF₂) to furnish a difluoromethyl ketone. acs.org A more direct approach for converting carboxylic acids into difluoromethyl ketones utilizes in situ activation with phosphine (B1218219) reagents to form an acyloxyphosphonium ion. This reactive intermediate then undergoes copper-catalyzed cross-coupling with a difluoromethyl source like TMSCF₃ to yield the corresponding ketone, Ar-C(O)CF₂H. nih.gov
Alternatively, reagents like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) can react with carboxylic acids under basic aqueous conditions, but this leads to the formation of O-difluoromethyl esters (Ar-COOCF₂H) rather than C-difluoromethyl compounds. acs.orgnih.gov These methods highlight that while difluoromethylating reagents can react with the carboxyl functional group, it typically results in the formation of a difluoromethyl ketone or ester, not the direct conversion of -COOH to -CF₂H.
Table 2: Reactivity of Difluoromethylating Reagents with Carboxylic Acids and Derivatives
| Reagent System | Substrate | Product | Reference |
| Ph₃P=CF₂ | Acyl Chloride | Difluoromethyl Ketone | acs.org |
| TMSCF₃ / PPh₃ / Cu catalyst | Carboxylic Acid | Difluoromethyl Ketone | nih.gov |
| TMSCF₂Br / Aqueous Base | Carboxylic Acid | Difluoromethyl Ester | acs.orgnih.gov |
Deoxygenative Nucleophilic Difluoromethylselenylation of Carboxylic Acids²'³
A significant advancement in the direct functionalization of carboxylic acids is deoxygenative nucleophilic difluoromethylselenylation. This method allows for the conversion of the carboxyl group into a difluoromethylselenyl group (-SeCF₂H). Research has introduced the benzothiazolium salt, BT-SeCF₂H, as an efficient nucleophilic reagent for this purpose. rsc.orgresearchgate.net
The reaction proceeds via the deoxygenative substitution of readily available carboxylic acids, including aromatic variants. rsc.org This process represents one of the first reported examples of a nucleophilic difluoromethylselenylation, providing a novel pathway to valuable fluorinated compounds directly from the carboxyl functional group. rsc.org The resulting SeCF₂H-containing selenoesters are versatile intermediates for further chemical transformations.
Difluorocarbene-Based Approaches for O-Difluoromethylation
The synthesis of aryl difluoromethyl ethers, a key structural motif in 3-(difluoromethyl)-5-methoxybenzoic acid, is frequently achieved through the O-difluoromethylation of a corresponding phenol (B47542) precursor, in this case, 3-hydroxy-5-methoxybenzoic acid or its ester derivative. A prominent method for this transformation involves the use of difluorocarbene (:CF₂), a highly reactive intermediate. cas.cn Difluorocarbene is typically generated in situ from various precursors, which then reacts with the phenoxide ion formed by the deprotonation of the phenol in the presence of a base. cas.cn
The choice of difluorocarbene reagent and reaction conditions is critical and can be tailored to the substrate's sensitivity. Chlorodifluoromethane (CHClF₂, Freon R-22) is a classical and widely used reagent for this purpose. cas.cn The reaction proceeds by deprotonation of the phenol with a suitable base, followed by nucleophilic attack of the resulting phenoxide on the difluorocarbene.
Another common and effective source of difluorocarbene is sodium chlorodifluoroacetate (ClCF₂COONa). cas.cn Upon heating, it decarboxylates to generate difluorocarbene. This method is often advantageous as it avoids the use of gaseous reagents. Other reagents capable of generating difluorocarbene for O-difluoromethylation include FSO₂CF₂COOH and various organosilicon compounds. cas.cnacs.org The general mechanism involves the reaction of a nucleophile, such as a phenol, with the difluorocarbene reagent. cas.cn
Table 1: Common Reagents for Difluorocarbene Generation
| Reagent Name | Formula | Typical Conditions |
|---|---|---|
| Chlorodifluoromethane | CHClF₂ | Base (e.g., KOH, NaOH), Solvent (e.g., DMF, Dioxane) |
| Sodium Chlorodifluoroacetate | ClCF₂COONa | Heat, Polar aprotic solvent (e.g., DMF, NMP) |
| (Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | Lewis or Brønsted acid/base |
| Phenyl(trifluoromethyl)mercury | PhHgCF₃ | Heat (Seyferth-type reagent) |
Derivatization and Further Chemical Transformations of 3-(difluoromethyl)-5-methoxybenzoic acid
The structure of 3-(difluoromethyl)-5-methoxybenzoic acid features three distinct functional groups—a carboxylic acid, a difluoromethyl group, and a methoxy group—each offering avenues for further chemical modification.
Reactions at the Carboxylic Acid Moiety: Esterification and Amidation
The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides.
Esterification: The synthesis of esters from 3-(difluoromethyl)-5-methoxybenzoic acid can be accomplished through standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a fundamental approach. For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of an alcohol and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). An alternative route involves the use of difluoromethyl diazomethane (B1218177) (HCF₂CHN₂), which reacts with a broad range of carboxylic acids under mild, operationally simple conditions to yield difluoromethyl esters. nih.gov
Amidation: The formation of amides from the carboxylic acid can be achieved by first converting the acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. Direct amidation is also possible using peptide coupling reagents (e.g., HATU, HOBt) to facilitate the reaction between the carboxylic acid and an amine, providing high yields under mild conditions.
Table 2: Selected Reagents for Esterification and Amidation
| Transformation | Reagent(s) | Product Type |
|---|---|---|
| Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Alkyl ester |
| Esterification | R-OH, DCC, DMAP | Alkyl ester |
| Esterification | HCF₂CHN₂ | Difluoromethyl ester nih.gov |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | N,N-Disubstituted or N-Substituted Amide |
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring
The regiochemical outcome of electrophilic aromatic substitution (SₑAr) on the 3-(difluoromethyl)-5-methoxybenzoic acid ring is dictated by the combined electronic and steric effects of the three substituents. wikipedia.org
-OCH₃ (Methoxy) Group: An ortho-, para-director and a strong activator due to its +R (resonance) effect.
-COOH (Carboxylic Acid) Group: A meta-director and a deactivator due to its -I (inductive) and -R effects.
-CF₂H (Difluoromethyl) Group: A meta-director and a deactivator due to its strong -I effect. libretexts.org
The positions ortho to the methoxy group (C4 and C6) are activated, while the positions ortho and para to the deactivating groups are deactivated. The position C2 is ortho to both the -COOH and -CF₂H groups and is therefore highly deactivated and sterically hindered. The directing effects are summarized below:
-OCH₃ directs to: C4, C6
-CF₂H directs to: C1 (occupied), C5 (occupied) -> similar to the carboxyl group, it deactivates the ring.
Considering these influences, the most activated positions for electrophilic attack are C4 and C6, which are ortho to the activating methoxy group and meta to the deactivating groups. Position C4 is sterically less hindered than C6 (which is flanked by two substituents). Therefore, electrophilic substitution is most likely to occur at the C4 position. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield the 4-substituted product as the major isomer. libretexts.orglibretexts.org
Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Effect |
|---|---|---|---|
| -OCH₃ | 5 | Activating | Ortho, Para |
| -COOH | 1 | Deactivating | Meta |
| -CF₂H | 3 | Deactivating | Meta |
| Predicted Site of Substitution | C4 | | |
Modifications and Reactivity of the Methoxy and Difluoromethyl Substituents
Methoxy Group Reactivity: The methoxy group is generally stable but can be cleaved to form a phenol under harsh conditions, typically using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr₃). This transformation would yield 3-(difluoromethyl)-5-hydroxybenzoic acid, opening another avenue for derivatization at the newly formed phenolic hydroxyl group.
Difluoromethyl Group Reactivity: The difluoromethyl group is highly stable and generally unreactive under typical organic synthesis conditions. The C-F bonds are very strong, making the group resistant to metabolic oxidation. However, the hydrogen atom of the CF₂H group has increased acidity compared to a standard methyl group, although it is not readily deprotonated. acs.org Recent advances have shown that under specific conditions involving strong bases and Lewis acids, the Ar-CF₂H unit can act as a masked nucleophile (ArCF₂⁻), enabling reactions with various electrophiles. acs.org This provides a potential, albeit advanced, method for C-C bond formation at the difluoromethyl position.
Spectroscopic and Structural Analysis of 3-(difluoromethyl)-5-methoxybenzoic acid
Following an extensive search of scientific literature, chemical databases, and supplier documentation, no publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, ESI-MS, or EI-MS) for the compound 3-(difluoromethyl)-5-methoxybenzoic acid could be located.
Therefore, the detailed article focusing on the specific spectroscopic characterization and structural elucidation of 3-(difluoromethyl)-5-methoxybenzoic acid, as requested in the outline, cannot be generated at this time. The required research findings and data tables for the specified analytical techniques are not present in the accessible public domain.
While information exists for structurally related compounds—such as 3-methoxybenzoic acid, 3-(trifluoromethyl)benzoic acid, and other isomers—extrapolating this data would not provide a scientifically accurate or reliable analysis for the specific molecule of interest and would deviate from the explicit focus on "3-(difluoromethyl)-5-methoxybenzoic acid."
Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.
The IR spectrum of 3-(difluoromethyl)-5-methoxybenzoic acid is expected to exhibit characteristic absorption bands corresponding to its carboxyl, methoxy (B1213986), and substituted aromatic ring functionalities. By comparing with known data for similar compounds, we can predict the approximate regions for these vibrations.
Carboxyl Group (–COOH): The carboxylic acid group gives rise to several distinct and strong absorption bands. The O–H stretching vibration is typically observed as a very broad band in the region of 3300-2500 cm⁻¹, a feature resulting from strong intermolecular hydrogen bonding between the carboxylic acid dimers. docbrown.info The carbonyl (C=O) stretching vibration of an aryl carboxylic acid generally appears as a strong, sharp band between 1700 and 1680 cm⁻¹. docbrown.info Conjugation with the aromatic ring can influence the exact position of this band. oregonstate.edu Furthermore, C–O stretching and O–H bending vibrations are expected in the fingerprint region, typically between 1320-1210 cm⁻¹ and 960-900 cm⁻¹ respectively. docbrown.info
Methoxy Group (–OCH₃): As an aryl alkyl ether, the methoxy group will display characteristic C–O stretching vibrations. Aryl alkyl ethers typically show two strong bands: an asymmetric C–O–C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.comblogspot.com The C-H stretching of the methyl group is expected in the 3000-2800 cm⁻¹ region. fiveable.me
Aromatic Ring System: The substituted benzene (B151609) ring will present several characteristic bands. C–H stretching vibrations for aromatic protons typically appear above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. docbrown.info C=C stretching vibrations within the aromatic ring are expected to produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C–H bending vibrations also provide information about the substitution pattern of the ring.
A summary of the expected characteristic IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxyl | O–H stretch (H-bonded) | 3300 - 2500 (broad) |
| Carboxyl | C=O stretch | 1700 - 1680 |
| Carboxyl | C–O stretch | 1320 - 1210 |
| Carboxyl | O–H bend | 960 - 900 |
| Methoxy | Asymmetric C–O–C stretch | ~1250 |
| Methoxy | Symmetric C–O–C stretch | ~1040 |
| Aromatic Ring | C–H stretch | 3100 - 3000 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Difluoromethyl | C–F stretch | 1100 - 1000 |
This table presents generalized data based on typical ranges for the respective functional groups.
The presence of the difluoromethyl (–CHF₂) group introduces strong carbon-fluorine (C–F) stretching vibrations. Due to the high electronegativity of fluorine, these bonds are highly polarized, leading to strong absorptions in the IR spectrum. The C–F stretching bands are typically found in the region of 1100-1000 cm⁻¹. The exact position and number of bands can be influenced by coupling with other vibrations in the molecule.
X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained)
While no specific single-crystal X-ray diffraction data for 3-(difluoromethyl)-5-methoxybenzoic acid has been found in the reviewed literature, analysis of related structures, such as anisic acid (p-methoxybenzoic acid), allows for a well-grounded prediction of its solid-state characteristics. colab.wsrsc.org X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal. rsc.org
Based on the crystal structure of anisic acid, it is anticipated that the benzoic acid moiety of 3-(difluoromethyl)-5-methoxybenzoic acid will be nearly planar. colab.ws However, some distortion from planarity is possible due to intermolecular forces and steric hindrance from the substituents. colab.ws
The expected bond lengths and angles can be inferred from known values for similar compounds. For instance, in anisic acid, the C–C bond distances within the benzene ring range from 1.379 to 1.396 Å, and the exocyclic C–C bond is approximately 1.502 Å. colab.ws The carboxyl group is expected to have C=O and C–OH bond lengths of around 1.23 Å and 1.29 Å, respectively. colab.ws The C–O bond of the methoxy group is anticipated to be around 1.36 Å, with the O–CH₃ bond being approximately 1.44 Å. colab.ws The bond angles within the aromatic ring are expected to be close to 120°, with some deviation due to the substituents. colab.ws For example, in anisic acid, the ring angles vary between 118.9° and 121.2°. colab.ws
A table of predicted bond lengths and angles based on the structure of anisic acid is presented below.
| Bond/Angle | Predicted Value |
| C–C (aromatic) | 1.38 - 1.40 Å |
| C–C (exocyclic) | ~1.50 Å |
| C=O | ~1.23 Å |
| C–OH | ~1.29 Å |
| C–O (methoxy) | ~1.36 Å |
| O–CH₃ | ~1.44 Å |
| O–C–O | ~123° |
| C–C–O (methoxy) | ~117° |
This table presents predicted data based on the published crystal structure of p-methoxybenzoic acid. colab.ws
The crystal packing of 3-(difluoromethyl)-5-methoxybenzoic acid is expected to be dominated by the formation of hydrogen-bonded dimers. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O–H···O hydrogen bonds between their carboxyl groups. researchgate.netresearchgate.net In anisic acid, the O–H···O hydrogen bond distance is 2.643 Å. colab.wsrsc.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to find the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on electron density rather than a complex wave function. It offers a balance between accuracy and computational cost, making it ideal for studying substituted benzoic acids. proquest.commdpi.com
DFT calculations are employed to perform geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms. For a molecule like 3-(difluoromethyl)-5-methoxybenzoic acid, this would involve finding the preferred rotational orientations (conformers) of the carboxylic acid, methoxy (B1213986), and difluoromethyl groups relative to the benzene (B151609) ring. Studies on related molecules like 2-fluorobenzoic acid show that the orientation of the carboxylic group (whether the hydroxyl hydrogen is cis or trans to the carbonyl oxygen) significantly affects the molecule's stability, with the cis conformation generally being more stable. proquest.com
Once the optimized geometry is found, DFT can predict a range of electronic properties. These include the distribution of electron density, dipole moment, and atomic charges, which indicate how electrons are shared between atoms. The electron-withdrawing difluoromethyl group is expected to decrease electron density on the aromatic ring, while the electron-donating methoxy group would increase it, particularly at the ortho and para positions relative to it.
Below are illustrative tables of predicted molecular geometry and electronic properties for benzoic acid derivatives, based on typical DFT calculation results.
Table 1: Predicted Molecular Geometry (Bond Lengths & Angles) from DFT Calculations Data is representative of DFT calculations on similar benzoic acid structures.
| Parameter | Typical Value | Description |
|---|---|---|
| C-C (Aromatic) | 1.39 - 1.41 Å | Bond lengths within the benzene ring. |
| C-COOH | ~1.48 Å | Bond connecting the carboxylic group to the ring. |
| C=O | ~1.21 Å | Carbonyl bond length in the carboxylic acid. |
| C-OH | ~1.35 Å | Carbon-hydroxyl bond length in the carboxylic acid. |
| C-CF2H | ~1.50 Å | Bond connecting the difluoromethyl group to the ring. |
| C-OCH3 | ~1.37 Å | Bond connecting the methoxy group to the ring. |
| ∠C-C-C (Ring) | ~120° | Internal angles of the benzene ring. |
| ∠C-C-COOH | ~120° | Angle of the carboxylic acid substituent relative to the ring. |
Table 2: Predicted Electronic Properties from DFT Calculations Data is representative of DFT calculations on similar benzoic acid structures.
| Property | Typical Finding | Significance |
|---|---|---|
| Mulliken Atomic Charges | O (carbonyl): ~-0.5e, O (hydroxyl): ~-0.6e, F: ~-0.3e | Indicates the partial positive or negative charge on each atom, highlighting sites for electrophilic or nucleophilic attack. proquest.com |
| Dipole Moment | 2 - 4 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| HOMO-LUMO Gap | 4 - 6 eV | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and stability. emerginginvestigators.org |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations. nih.gov They are computationally more demanding than DFT but are valuable for providing benchmark results. These methods are used for the same purposes as DFT: optimizing molecular geometry and predicting properties. nih.govwikipedia.org Studies on fluorinated compounds and other benzoic acid analogs demonstrate that ab initio calculations can accurately predict conformational energies and electronic distributions. emerginginvestigators.orgnih.gov For 3-(difluoromethyl)-5-methoxybenzoic acid, these methods would confirm the stable conformers and provide detailed insight into the electronic effects of the substituents.
Mechanistic Investigations through Computational Modeling
Computational modeling is instrumental in understanding how chemical reactions occur. It allows researchers to map the entire reaction landscape, from reactants to products, providing a level of detail that is often inaccessible through experiments alone.
The synthesis of a complex molecule like 3-(difluoromethyl)-5-methoxybenzoic acid involves multiple steps. Computational modeling can elucidate the mechanism of these synthetic steps by calculating the energy profile of the reaction pathway. This involves identifying all intermediates and, crucially, the transition states—the highest energy points between reactants and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For instance, computational studies can be used to determine why a particular reaction pathway is favored over another. In some cases, a potential reaction is deemed not possible because of a prohibitively high energy barrier for its transition state. acs.org By analyzing the transition state structures for the synthesis of 3-(difluoromethyl)-5-methoxybenzoic acid, chemists can understand the factors controlling the reaction's success and potentially devise more efficient synthetic routes.
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within computational chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile).
The LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile).
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics describes the static, lowest-energy state of a molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a "movie" of molecular behavior. This is essential for understanding conformational flexibility, solvent effects, and intermolecular interactions. mdpi.com
For 3-(difluoromethyl)-5-methoxybenzoic acid, MD simulations could be used to:
Analyze Conformational Dynamics: Study the rotation of the C-C, C-O, and C-CF2H bonds to understand the flexibility of the substituents and the most populated conformations in solution at a given temperature.
Study Intermolecular Interactions: Simulate how molecules of 3-(difluoromethyl)-5-methoxybenzoic acid interact with each other in a crystal or in solution. This includes the formation of hydrogen-bonded dimers, a characteristic feature of carboxylic acids. bohrium.com
Simulate Solvent Effects: Model the molecule in a solvent like water to see how solvent molecules arrange themselves around the solute and influence its conformation and reactivity. Studies on similar molecules have used MD to investigate the formation of microstructures and association processes in aqueous solutions. mdpi.com
Conformational Preferences and Intramolecular Interactions (e.g., Intramolecular Hydrogen Bonding with the Difluoromethyl Group)
In 3-(difluoromethyl)-5-methoxybenzoic acid, several conformations are possible, primarily arising from the rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring and the rotation of the methoxy and difluoromethyl groups. A key interaction that could dictate the preferred conformation is the potential for an intramolecular hydrogen bond between the hydrogen atom of the difluoromethyl group and the oxygen atom of the methoxy group or the carbonyl oxygen of the benzoic acid. Quantum mechanical calculations on similar systems have indicated that the binding energy of a CF₂H···O interaction can range from 1.0 to 5.5 kcal/mol. beilstein-journals.org The formation of such a bond would lead to a more planar and rigid structure.
Furthermore, studies on related Schiff base compounds have highlighted the significance of intramolecular hydrogen bonds, such as O—H⋯N, in determining molecular conformation. nih.gov While the specific interactions in 3-(difluoromethyl)-5-methoxybenzoic acid differ, the principle remains that intramolecular forces play a crucial role in stabilizing certain geometric arrangements. The interplay between the hydrogen-bond donating capacity of the CF₂H group and the hydrogen-bond accepting potential of the methoxy and carboxylic acid groups is a primary determinant of the molecule's conformational landscape.
Analysis of Substituent Effects
The reactivity of the aromatic ring in 3-(difluoromethyl)-5-methoxybenzoic acid is significantly influenced by the electronic and steric properties of its substituents: the difluoromethyl group, the methoxy group, and the carboxylic acid group.
Electronic Effects:
Difluoromethyl (CF₂H) Group: The CF₂H group is generally considered to be electron-withdrawing due to the strong inductive effect (-I) of the two fluorine atoms. This effect reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution. nih.gov While the CF₂H group is a weaker electron-withdrawing group compared to the trifluoromethyl (CF₃) group, its influence is still significant. acs.org The CF₂H group acts as a moderate electron acceptor. nbuv.gov.ua
Carboxylic Acid (COOH) Group: The carboxylic acid group is a deactivating group, exhibiting both an inductive (-I) and a mesomeric (-M) electron-withdrawing effect.
Steric Effects:
The spatial arrangement and size of the substituents also play a crucial role in aromatic reactivity. numberanalytics.com The presence of three substituents on the aromatic ring creates steric hindrance, which can influence the approach of reagents. numberanalytics.com For instance, substitution at position 2 would be sterically hindered by both the methoxy and carboxylic acid groups. Similarly, position 4 is flanked by the difluoromethyl and methoxy groups. Position 6 is the least sterically hindered of the activated positions.
The difluoromethyl (CF₂H) group is capable of acting as a hydrogen bond donor, a property that has been quantitatively assessed through various experimental and computational methods. beilstein-journals.orgbeilstein-journals.orgnih.govresearcher.life This ability is weaker than that of traditional hydrogen bond donors like hydroxyl (OH) or amide (NH) groups but is notably stronger than that of a methyl (CH₃) group. beilstein-journals.orgresearcher.life
The hydrogen bond donating capacity of the CF₂H group can be quantified using several parameters. One such method involves measuring the hydrogen bond acidity (A), which is derived from the difference in the ¹H NMR chemical shift of the CF₂H proton in a hydrogen-bond accepting solvent like DMSO-d₆ and a non-hydrogen-bond accepting solvent like CDCl₃. researcher.life Studies have shown that the hydrogen bond acidity (A) for various CF₂H-containing compounds ranges from 0.035 to 0.165, demonstrating a dependence on the functional group to which the CF₂H moiety is attached. acs.org
Another quantitative measure is the dissociation constant (Kd) of the hydrogen-bonded complex formed between the CF₂H donor and a hydrogen bond acceptor, such as trimethylphosphine (B1194731) oxide or tri-n-butylphosphine oxide. beilstein-journals.orgbeilstein-journals.org The corresponding Gibbs free energy of binding (ΔGexp) can be calculated from these Kd values. beilstein-journals.org Quantum mechanical calculations have also been employed to determine the binding energy (ΔE) of CF₂H···O interactions, which typically fall in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org Attaching the CF₂H group to cationic aromatic systems has been shown to significantly enhance its hydrogen bond donation ability. beilstein-journals.orgbeilstein-journals.orgnih.govresearcher.life
Table 1: Comparison of Hydrogen Bond Donor Properties
| Donor Group | Relative H-Bond Donor Strength |
|---|---|
| OH | Strong |
| NH | Strong |
| CF₂H | Weak to Moderate |
The lipophilicity of a compound, often expressed as the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in medicinal chemistry and materials science. For 3-(difluoromethyl)-5-methoxybenzoic acid, computational methods can predict these properties.
The difluoromethyl (CF₂H) group's contribution to lipophilicity is complex and depends on the molecular context. acs.org While often considered a more lipophilic bioisostere of a hydroxyl (OH) group, its lipophilicity can be similar to or even less than that of a thiol (SH) or methyl (CH₃) group when attached to an aromatic ring. acs.org The exchange of a methyl group with a difluoromethyl group can significantly increase the lipophilicity of certain classes of molecules, such as ethers. acs.org
Table 2: Predicted Physicochemical Properties of 3-(difluoromethyl)-5-methoxybenzoic acid
| Property | Predicted Value/Profile |
|---|---|
| LogP | Predicted to be moderately lipophilic. The exact value would require specific computational modeling, but the presence of the CF₂H group generally increases lipophilicity compared to an H atom, while the methoxy and carboxylic acid groups have opposing effects. |
| LogD | The LogD will be pH-dependent due to the ionizable carboxylic acid group. At physiological pH (~7.4), the carboxylic acid will be deprotonated, leading to a lower LogD value compared to the LogP of the neutral form. |
| Polarity | The molecule is expected to be polar due to the presence of the carboxylic acid, methoxy, and difluoromethyl functional groups, which are all capable of engaging in polar interactions. |
Q & A
Q. What are the common synthetic routes for 3-(difluoromethyl)-5-methoxybenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Starting with a substituted benzoic acid derivative (e.g., 3-bromo-5-methoxybenzoic acid).
- Step 2 : Introducing the difluoromethyl group via reagents like sodium chlorodifluoroacetate under radical conditions or using difluoromethylating agents (e.g., Cu-mediated coupling) .
- Step 3 : Optimizing ester hydrolysis (if starting from methyl esters) with acidic or basic conditions to preserve the difluoromethyl group .
Q. Key variables :
| Variable | Impact on Yield |
|---|---|
| Catalyst (e.g., Pd/Ni complexes) | Enhances coupling efficiency in trifluoromethylation steps |
| Solvent polarity (DMF vs. DCM) | Affects reaction kinetics and byproduct formation |
| Temperature (>100°C) | Accelerates radical-based difluoromethylation but risks decomposition |
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical methods :
- NMR spectroscopy : Use NMR to confirm the presence of the difluoromethyl group (δ ~ -90 to -110 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., residual trifluoromethylated byproducts) .
- X-ray crystallography : Resolve crystal structures to confirm substituent positions, especially if bioactivity studies are planned .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
The difluoromethyl (-CFH) group:
- Enhances metabolic stability by resisting oxidative degradation compared to -CH or -CF groups .
- Modulates pKa of the carboxylic acid (pKa ~2.5–3.0), improving solubility in physiological buffers .
- Case study : Analogous difluoromethylated benzoic acids show enhanced binding to enzymes like cytochrome P450 due to fluorine’s electronegativity and steric effects .
Q. What strategies resolve contradictions in reported bioactivity data for difluoromethylated benzoic acids?
- Data reconciliation approaches :
- Comparative SAR studies : Test derivatives (e.g., 3-fluoro-5-methoxy vs. 3-difluoromethyl-5-methoxy analogs) to isolate substituent effects .
- Computational docking : Model interactions with target proteins (e.g., fungal CYP51 for antifungal activity) to explain potency variations .
- Meta-analysis : Cross-reference bioassay conditions (e.g., pH, solvent) that may artifactually alter activity measurements .
Q. How can researchers design experiments to study the compound’s potential as a enzyme inhibitor?
- Methodology :
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition kinetics (IC) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis studies : Modify active-site residues (e.g., histidine or serine) to probe hydrogen-bonding interactions with the carboxylic acid group .
Data-Driven Research Applications
Q. What are the implications of fluorinated substituents on the compound’s environmental stability?
- Degradation pathways :
- Ecotoxicity testing : Use Daphnia magna assays to evaluate acute toxicity (EC) and bioaccumulation potential .
Q. How does the compound’s electronic profile affect its utility in materials science?
- Key properties :
Methodological Best Practices
Q. What precautions are critical when handling difluoromethylated benzoic acids in biological assays?
- Safety protocols :
- Use fume hoods to avoid inhalation of acidic vapors.
- Avoid DMSO as a solvent if studying cellular uptake, as it may enhance membrane permeability artifactually .
- Storage : Keep at -20°C under argon to prevent decarboxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
